molecular formula C16H20N2O3 B5124662 N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide

N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide

Katalognummer B5124662
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: XETPIEAHGUGPMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide, also known as LY2334737, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazole derivatives, which have been shown to possess a wide range of biological activities.

Wirkmechanismus

The exact mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects. However, one of the limitations of this compound is its relatively low potency. It may require high doses to achieve therapeutic effects, which could limit its usefulness in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide. One possible direction is to explore its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential as a cancer therapy, either as a standalone treatment or in combination with other drugs. Finally, further studies could be conducted to better understand the mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide, which could lead to the development of more potent and selective derivatives.

Synthesemethoden

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoyl chloride with tert-butylhydroxylamine to form 4-ethoxy-N-(tert-butyl)benzamide. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to form N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide. The overall yield of this synthesis method is around 30%.

Wissenschaftliche Forschungsanwendungen

N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-5-20-12-8-6-11(7-9-12)15(19)17-14-10-13(21-18-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETPIEAHGUGPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.